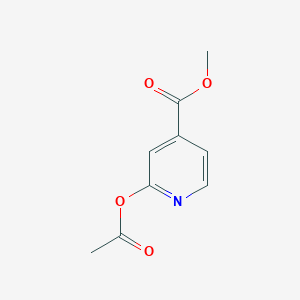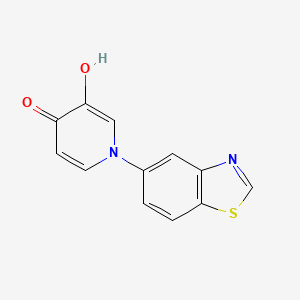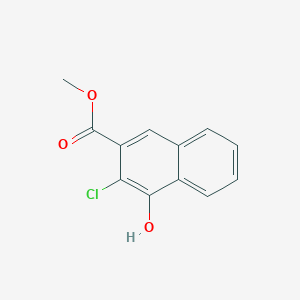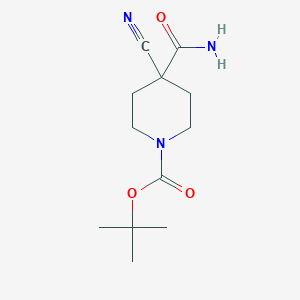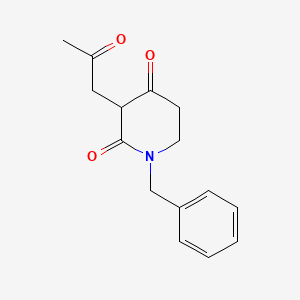
1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group and a 2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione typically involves the condensation of 1-benzylpiperidine-2,4-dione with a suitable aldehyde in the presence of a base such as piperidine. The reaction is carried out in an aqueous ethanol solution at room temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biochemical pathways. For example, it has been studied for its potential to inhibit acetylcholine esterase, which is relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Another piperidine derivative used as a building block in medicinal chemistry.
Indole Derivatives: Compounds containing the indole moiety, which are structurally similar and have diverse biological activities.
Oxoindolin-2-one Derivatives: These compounds share structural similarities and are explored for their bioactive properties.
Uniqueness: 1-Benzyl-3-(2-oxopropyl)piperidine-2,4-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-benzyl-3-(2-oxopropyl)piperidine-2,4-dione |
InChI |
InChI=1S/C15H17NO3/c1-11(17)9-13-14(18)7-8-16(15(13)19)10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
InChI Key |
KKYBQGXMWAODHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=O)CCN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)
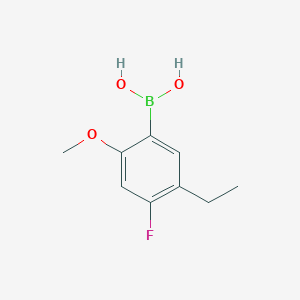
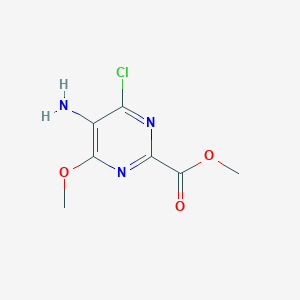
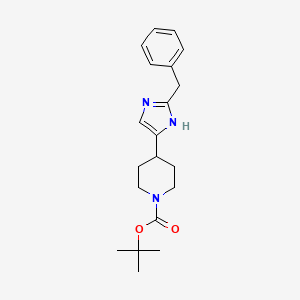
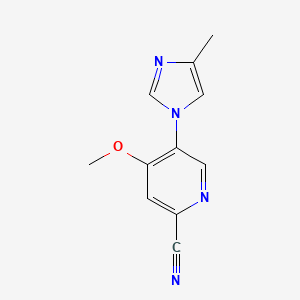
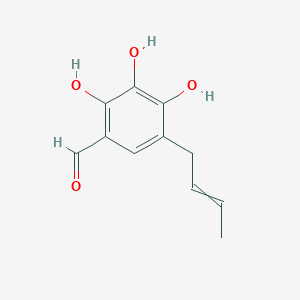
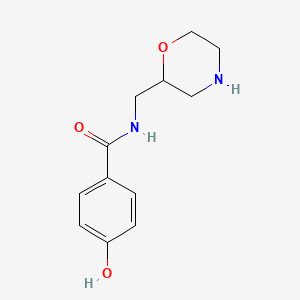

![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)
